molecular formula C12H12N2O2 B1313286 Ethyl 1-phenylimidazole-4-carboxylate CAS No. 197079-08-6

Ethyl 1-phenylimidazole-4-carboxylate

Cat. No. B1313286
M. Wt: 216.24 g/mol
InChI Key: HNLVMOBDGJNNJY-UHFFFAOYSA-N
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Description

Ethyl 1-phenylimidazole-4-carboxylate (EPIC) is an important organic compound used in many scientific applications. EPIC is a derivative of imidazole, which is an aromatic heterocyclic compound containing five-membered rings of carbon and nitrogen. EPIC has been used in various research studies as a reagent, a catalyst, and a ligand for various biochemical and physiological processes. EPIC has also been used in laboratory experiments as a means to study the effects of various compounds on biological systems.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Pyrazole Derivatives : Ethyl 1-phenylimidazole-4-carboxylate has been used in the synthesis of pyrazole derivatives. For instance, Ashton and Doss (1993) demonstrated a regioselective route for synthesizing 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, highlighting the compound's utility in creating specific molecular structures (Ashton & Doss, 1993).

Biomedical Research

  • HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : In the context of HIV-1 treatment, ethyl 1-phenylimidazole-4-carboxylate derivatives have shown potential. De Martino et al. (2005) described novel imidazole derivatives as effective HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting their significance in antiviral research (De Martino et al., 2005).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors in Industrial Processes : Ethyl 1-phenylimidazole-4-carboxylate derivatives have applications in material science, particularly as corrosion inhibitors. Dohare et al. (2017) researched pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, for their efficiency in inhibiting corrosion in mild steel, a vital aspect in industrial processes (Dohare et al., 2017).

Pharmaceutical Research

  • Potential in Drug Synthesis : The compound's derivatives have been explored for their potential in synthesizing various drugs. For example, Kasture et al. (2005) studied the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate compound in the production of the drug doxazosin mesylate, showcasing the compound's relevance in pharmaceutical synthesis (Kasture et al., 2005).

Crystallography and Molecular Studies

  • Structural and Molecular Analysis : Ethyl 1-phenylimidazole-4-carboxylate has also been a subject of structural and molecular studies. For instance, Arumugamet al. (2010) investigated the crystal structure of ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate, a related compound, providing insights into its molecular geometry and interactions. This type of research is crucial for understanding the physical and chemical properties of these compounds (Arumugam et al., 2010).

Chemical Intermediates in Synthesis

  • Formation of Chiral Compounds : Ethyl 1-phenylimidazole-4-carboxylate derivatives have been used in the synthesis of chiral compounds. For instance, research has focused on synthesizing specific pyrazole derivatives from these compounds, which are important in various chemical synthesis processes (Viveka et al., 2016).

properties

IUPAC Name

ethyl 1-phenylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14(9-13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLVMOBDGJNNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466899
Record name Ethyl 1-phenylimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-phenylimidazole-4-carboxylate

CAS RN

197079-08-6
Record name Ethyl 1-phenylimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl nitrite (535 mg, 5.19 mmol) in dry dimethylformamide (15 ml) was heated to 65° C. under nitrogen and then 1-(4-aminophenyl)imidazole-4-carboxylic acid ethyl ester (see part (ii)) (800 mg, 3.463 mmol) in dry dimethylformamide (5 ml) was added over 10 minutes. The mixture was heated at 65° C. for a further 20 minutes and then cooled to room temperature. The mixture was poured into saturated brine (50 ml) and extracted with dichloromethane (3×20 ml). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure. Purification by flash chromatography on silica gel eluting with dichloromethane gave the title compound (520 mg, 70%) as an off-white solid.
Quantity
535 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Brusina, DN Nikolaev, LB Piotrovskiy - Russian Chemical Bulletin, 2019 - Springer
… Ethyl 1-phenylimidazole-4-carboxylate was obtained in one step by the arylation with phenylboronic acid in the presence of copper(I) chloride as a catalyst34 or with iodobenzene in …
Number of citations: 2 link.springer.com

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